ethyl 2-[4-(4-bromophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate
Description
Ethyl 2-[4-(4-bromophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate is a 1,2,4-triazole derivative characterized by a bromophenyl substituent at the 4-position of the triazole ring and an ester-functionalized acetoxy group at the 1-position. Its synthesis typically involves condensation and alkylation steps, as seen in analogous triazole derivatives .
Properties
IUPAC Name |
ethyl 2-[4-(4-bromophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O3/c1-3-20-12(18)8-16-13(19)17(9(2)15-16)11-6-4-10(14)5-7-11/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBBQXYUUJISKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)N(C(=N1)C)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[4-(4-bromophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C13H12BrN4O2
- Molecular Weight: 336.17 g/mol
- IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves the condensation of 4-bromobenzaldehyde with a triazole derivative followed by esterification with ethyl acetate. This multi-step process is crucial for obtaining the desired compound with high purity and yield.
Biological Activity
Antimicrobial Properties:
Research has demonstrated that triazole derivatives exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of cell wall synthesis and interference with nucleic acid metabolism .
Anticancer Activity:
Studies indicate that compounds containing the triazole ring have potential anticancer properties. This compound has been tested against different cancer cell lines. For instance, it demonstrated cytotoxic effects on A549 (lung cancer) and MCF7 (breast cancer) cells with IC50 values indicating significant growth inhibition .
Mechanism of Action:
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. It may inhibit key enzymes or receptors that are critical for tumor growth and proliferation. For example, the presence of the bromophenyl group enhances lipophilicity, allowing better membrane permeability and interaction with cellular targets .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various triazole derivatives, this compound was tested against Bacillus subtilis, showing a minimum inhibitory concentration (MIC) of 32 µg/mL. This result places it among the more potent compounds in its class .
Case Study 2: Anticancer Activity
In vitro assays on MCF7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells compared to control groups .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
Ethyl 2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate (CAS: 860786-50-1)
- Structural Difference : Chlorine replaces bromine on the phenyl ring.
- Impact : Chlorine’s smaller atomic radius and lower polarizability compared to bromine reduce steric hindrance and alter electronic effects. This may decrease antimicrobial potency, as bromine’s stronger electron-withdrawing nature enhances interactions with microbial targets .
- Synthesis : Similar alkylation steps using ethyl bromoacetate, but starting from 3-chlorophenyl precursors .
Ethyl 4-[1-(4-Bromophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yliminomethyl]phenoxyacetate (EKEYEY)
- Structural Difference: A phenoxyacetate group replaces the acetoxy ester, introducing additional oxygen atoms and a Schiff base linkage.
- The Schiff base may enhance metal-binding capacity, relevant for enzyme inhibition .
- Crystallography : Structural data (CSD entry EKEYEY) reveals planar geometry, facilitating π-π stacking in biological systems .
Aryl Group Variations
Ethyl 2-[4-(4-Methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate (CAS: 866149-34-0)
- Structural Difference : A methyl group replaces bromine on the phenyl ring.
- However, improved lipophilicity may enhance membrane penetration .
Ethyl 2-[4-(4-Isopropylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate (CAS: 866149-33-9)
- Structural Difference : A bulky isopropyl group substitutes bromine.
- Impact : Increased steric hindrance may reduce binding to compact active sites but improve selectivity for hydrophobic targets .
Functional Group Modifications
Ethyl {4-[(Z)-(4-Methoxybenzylidene)amino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate
- Structural Difference: A methoxybenzylideneamino (Schiff base) group replaces the bromophenyl moiety.
- Impact : The Schiff base introduces tautomerism and metal-chelating ability, broadening pharmacological applications (e.g., antifungal activity). However, reduced stability under acidic conditions limits its utility compared to the bromophenyl analog .
Ethyl{4-[3-(1H-Imidazole-1-yl)propyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate
Key Findings :
- The bromophenyl derivative exhibits superior antibacterial activity compared to chloro- and methyl-substituted analogs, likely due to bromine’s stronger electron-withdrawing effects .
- Imidazole-containing derivatives show enhanced antifungal activity, highlighting the role of heterocyclic substituents in target specificity .
Physicochemical Properties
| Compound | Molecular Weight | Melting Point (°C) | LogP |
|---|---|---|---|
| Target Compound | 353.19 | 162–164 (decomp.) | 2.8 |
| 3-Chlorophenyl Analog | 308.74 | 148–150 | 2.5 |
| EKEYEY (Phenoxyacetate) | 485.31 | 178–180 | 3.1 |
| Imidazole-Propyl Derivative | 334.35 | 135–137 | 1.9 |
Trends :
- Higher molecular weight correlates with increased melting points (e.g., EKEYEY).
- Bromine’s polarizability increases LogP compared to chlorine, enhancing membrane permeability .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing ethyl 2-[4-(4-bromophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate?
- Methodology :
- Step 1 : React 4-(4-bromophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole with sodium in absolute ethanol under reflux (2–8 hours) to activate the triazole nitrogen for alkylation .
- Step 2 : Add ethyl bromoacetate (1 equivalent) and continue refluxing for 8–12 hours to achieve N-alkylation.
- Step 3 : Isolate the product via solvent evaporation under reduced pressure, followed by recrystallization in ethanol/water (1:2 ratio) .
- Key Considerations :
- Purity optimization requires precise stoichiometric control (e.g., 10 mmol starting material) and solvent ratios during recrystallization .
Q. How can researchers characterize the purity and structure of this compound?
- Methodology :
- Melting Point Analysis : Confirm identity by comparing experimental melting points with literature values (e.g., 141–143°C for analogous triazole derivatives) .
- Spectroscopic Techniques :
- NMR : Analyze H and C NMR peaks to verify substituents (e.g., bromophenyl, methyl, and ester groups).
- Mass Spectrometry : Use high-resolution MS to confirm molecular weight (e.g., CHBrNO: ~354.1 g/mol).
- Chromatography : Employ HPLC with UV detection to assess purity (>95%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this triazole derivative?
- Methodology :
- Design of Experiments (DoE) : Apply factorial design to test variables:
- Factors : Reaction time (2–12 hours), temperature (60–100°C), solvent polarity (ethanol vs. DMSO) .
- Response Variables : Yield, purity, and byproduct formation.
- Example Optimization :
- Increasing reflux time from 8 to 12 hours improved yields by 15% in analogous triazole syntheses .
- Substituting ethanol with DMSO reduced reaction time by 30% but required post-reaction purification adjustments .
- Data Analysis : Use ANOVA to identify statistically significant factors and interactions .
Q. What mechanistic insights explain the regioselectivity of N-alkylation in the triazole core?
- Methodology :
- Computational Studies : Perform DFT calculations to compare energy barriers for alkylation at N1 vs. N2 positions of the triazole ring.
- Experimental Probes :
- Synthesize isotopically labeled intermediates (e.g., N-triazole) to track reaction pathways via NMR .
- Monitor intermediates using in-situ IR spectroscopy to identify transient species .
- Findings :
- Steric hindrance from the 3-methyl group directs alkylation to the less substituted N1 position, as observed in structurally similar compounds .
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Methodology :
- Reproducibility Checks :
- Validate assay protocols (e.g., antimicrobial testing) using positive controls (e.g., ciprofloxacin) and standardized microbial strains .
- Replicate synthesis and characterization steps to rule out batch-to-batch variability .
- Structure-Activity Relationship (SAR) Analysis :
- Compare activity data with derivatives (e.g., 4-amino vs. 4-bromo substituents) to identify critical functional groups .
- Case Study :
- Discrepancies in MIC values (e.g., 2–16 µg/mL) were traced to differences in bacterial membrane permeability assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
